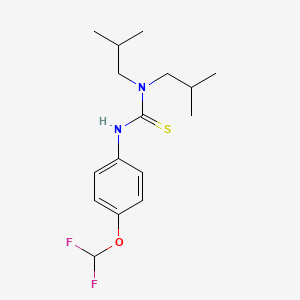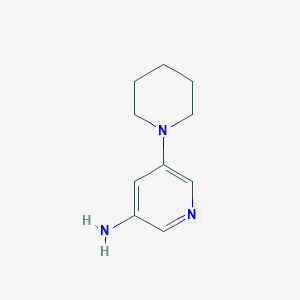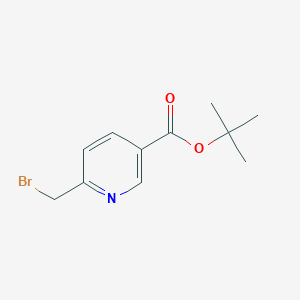
5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid" is a structurally complex molecule that may be related to various furan-2-carboxylic acid derivatives. These derivatives have been studied for their potential biological activities, including antimicrobial, antitumor, and HIV-1 fusion inhibition properties. The presence of a furan ring and a thiazole moiety within the same molecule suggests that it could interact with biological targets in a unique manner, potentially leading to significant pharmacological effects.
Synthesis Analysis
The synthesis of related furan-2-carboxylic acid derivatives often involves arylation reactions, as seen in the preparation of 5-arylfuran-2-carboxylic acids through the reaction with arenediazonium chlorides . Additionally, the synthesis of thiazolidinone derivatives, which may be structurally related to the compound , has been reported to involve the condensation of various aldehydes with thiazolidin-4-one under specific conditions . These methods could potentially be adapted for the synthesis of "5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid".
Molecular Structure Analysis
The molecular structure of furan-2-carboxylic acid derivatives has been elucidated using techniques such as NMR, HRMS, and SC-XRD . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compounds. The presence of substituents on the furan ring, such as the 4-fluorophenyl group, can significantly influence the molecule's electronic properties and, consequently, its biological activity.
Chemical Reactions Analysis
Furan-2-carboxylic acid derivatives can undergo various chemical reactions, including cyclization , reactions with nucleophiles , and the formation of tautomers . These reactions can lead to the formation of new heterocyclic compounds with potentially interesting biological activities. The reactivity of the furan ring and the substituents attached to it play a crucial role in determining the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxylic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the furan ring. For example, the introduction of electron-withdrawing groups like fluorine can affect the acidity of the carboxylic acid group . These properties are important for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.
Scientific Research Applications
Decarboxylative Fluorination
A study highlighted the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including furan derivatives. This method is crucial for synthesizing fluorinated compounds, which have various applications in medicinal chemistry and material science Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017.
Synthesis of Heterocycles
Research on the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide has contributed to the development of compounds with potential thiol-thione tautomeric equilibrium, relevant for pharmaceutical and materials chemistry applications M. Koparır, A. Çetin, A. Cansiz, 2005.
Antimycobacterial Agents
The crystal analysis of fluorinated ester derivatives of 5-phenyl-furan-2-carboxylic acids, which are promising as new antimycobacterial agents, showcases the role of such compounds in addressing infectious diseases by interfering with iron homeostasis M. Mori et al., 2022.
Antimicrobial Activities
A study on di- and triorganotin(IV) carboxylates derived from Schiff base reveals their synthesis, characterization, and in vitro antimicrobial activities against various fungi and bacteria. These compounds, derived from carboxylic acids, including furan derivatives, exhibit potential as biocides L. C. Dias et al., 2015.
Anti-inflammatory and Antinociceptive Properties
Research into thiazolopyrimidine derivatives incorporating furan-2-yl groups has demonstrated significant antinociceptive and anti-inflammatory activities. These findings are vital for the development of new therapeutic agents T. Selvam et al., 2012.
Green Chemistry Synthesis
A study on the green chemistry approach to synthesizing 4-thiazolidinone-5-carboxylic acid using deep eutectic solvents indicates a cost-effective, environmentally friendly method for producing heterocyclic compounds with applications in various fields Majid Shaikh et al., 2022.
Analytical and Spectral Studies
Analytical and spectral studies on furan ring-containing organic ligands have contributed to the synthesis and characterization of compounds with potential applications in material science and as antimicrobial agents H. Patel, 2020.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S2/c16-10-3-1-9(2-4-10)12-8-22-15(17-12)21-7-11-5-6-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAHJCTEYBGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)
![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)